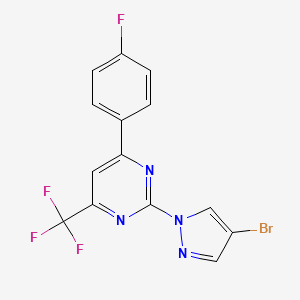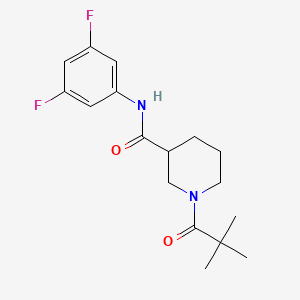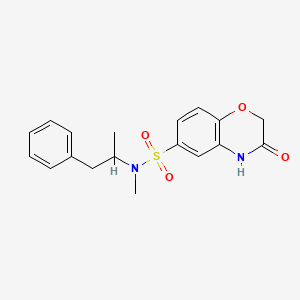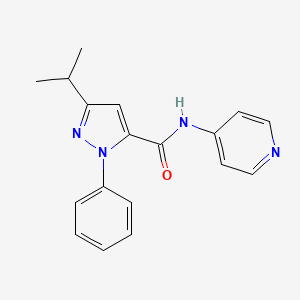![molecular formula C21H21N3O3 B4508010 2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4508010.png)
2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide
Vue d'ensemble
Description
2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.15829154 g/mol and the complexity rating of the compound is 503. The solubility of this chemical has been described as 49.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
A notable area of application for derivatives of 1,3,4-oxadiazoles, which are chemically related to the mentioned compound, is in anticancer research. For instance, a series of substituted benzamides, closely related to our compound of interest, demonstrated significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The synthesis of these compounds involved starting materials like 2-(4-methylphenyl)acetic acid, highlighting the potential of oxadiazole derivatives in cancer therapy through various substitution patterns to enhance efficacy (Ravinaik et al., 2021).
Antiplasmodial Activity
Research on N-acylated furazan-3-amine derivatives, sharing a similar structural motif with oxadiazoles, uncovered their activities against strains of Plasmodium falciparum, responsible for malaria. The study highlighted the importance of the acyl moiety in determining the compound's activity, with benzamides showing promise in antimalarial applications. This suggests the potential of oxadiazole derivatives as a scaffold for developing new antimalarial agents (Hermann et al., 2021).
Antidiabetic Screening
Oxadiazole derivatives have also been explored for their antidiabetic properties. A specific study synthesized a series of N-substituted dihydropyrimidine derivatives, incorporating the 1,3,4-oxadiazole moiety, and evaluated them for antidiabetic activity. These compounds showed promising results in in vitro α-amylase inhibition assays, suggesting their potential as antidiabetic agents (Lalpara et al., 2021).
Herbicidal Activities
The oxadiazole ring system has been utilized in the design of compounds with herbicidal activity. Research in this domain led to the synthesis of novel 4-alkoxy/benzyloxyphenyltetrazoles and 1,3,4-oxadiazoles, which exhibited good herbicidal activity against certain plant species. This underscores the versatility of oxadiazole derivatives in agricultural applications as well (Bao, 2008).
Mécanisme D'action
Target of Action
It is known that 1,2,4-oxadiazoles, a key structural component of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it is plausible that this compound may interact with targets related to these biological activities.
Mode of Action
Compounds with a 1,2,4-oxadiazole core have been found to exhibit a wide range of biological activities, suggesting diverse modes of action . The interaction of this compound with its targets could lead to changes in cellular processes, potentially contributing to its anti-infective activity.
Biochemical Pathways
Given the anti-infective activities associated with 1,2,4-oxadiazoles , it is likely that this compound may interfere with biochemical pathways essential for the survival and replication of infectious agents.
Result of Action
Given the anti-infective activities associated with 1,2,4-oxadiazoles , it is plausible that this compound may exert its effects by inhibiting the growth and replication of infectious agents.
Propriétés
IUPAC Name |
2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14-7-2-3-9-16(14)19-23-21(27-24-19)18-11-5-4-10-17(18)20(25)22-13-15-8-6-12-26-15/h2-5,7,9-11,15H,6,8,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZHGSLDFMDCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330753 | |
| Record name | 2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(oxolan-2-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663965 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
850728-28-8 | |
| Record name | 2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(oxolan-2-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-dimethoxy-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4(3H)-quinazolinone](/img/structure/B4507945.png)
![3-[(3-methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate](/img/structure/B4507953.png)
![1-{2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B4507971.png)

![N-[4-(2-methoxyethoxy)phenyl]-4-methylbenzamide](/img/structure/B4507981.png)
![1-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4507984.png)

![2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone](/img/structure/B4508007.png)

![N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4508022.png)


![6-(4-fluoro-2-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4508029.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4508034.png)
